Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate
Description
Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate is a structurally complex dihydropyridine derivative characterized by:
- A 3,4-dihydropyridine core with a hydroxyl group at position 2 and a methyl carboxylate at position 2.
- A cyano group at position 5, enhancing electrophilicity and hydrogen-bonding capacity.
- A sulfanyl (-S-) linkage at position 6, connected to a 2-oxoethyl group bearing a 4-ethoxyphenyl amide moiety.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5S/c1-3-33-15-10-8-14(9-11-15)27-19(29)13-34-23-17(12-26)20(16-6-4-5-7-18(16)25)21(22(30)28-23)24(31)32-2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRWYFGRXWSLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core, which is known for its biological significance, particularly in cardiovascular and neurological applications. The presence of the chlorophenyl and ethoxyphenyl groups may contribute to its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties. In vitro studies demonstrated that related compounds can inhibit cell proliferation in A549 lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines with varying degrees of selectivity and potency .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Induction of apoptosis |
| Compound B | NIH/3T3 | 20.0 | Inhibition of cell cycle |
| Methyl 4-(2-chlorophenyl)... | TBD | TBD | TBD |
Anticonvulsant Activity
Dihydropyridine derivatives have also been studied for their anticonvulsant properties. In a study involving electroshock seizure tests, certain compounds exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy .
Case Study:
A specific derivative demonstrated an effective dose (ED50) of 24.38 mg/kg in the electroshock seizure model, highlighting the importance of structural modifications for enhancing anticonvulsant activity.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism or neurotransmitter regulation, contributing to its anticancer and anticonvulsant effects.
- Oxidative Stress Modulation : The compound could alter oxidative stress levels in cells, which is critical in both cancer progression and seizure activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of Dihydropyridine Derivatives
Key Observations:
Furyl substituents (e.g., AZ257 ) may reduce aromaticity and increase metabolic instability.
6-Sulfanyl Group :
- The ethoxyphenyl amide in the target’s sulfanyl group provides electron-donating effects (ethoxy) compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ). This could influence solubility and receptor affinity.
- The 2-oxoethyl bridge is conserved in analogs, suggesting its role in stabilizing the sulfanyl linkage.
Carboxylate/Amide Modifications: Methyl carboxylates (target) are more hydrolytically stable than allyl esters (e.g., ), which may undergo esterase-mediated cleavage.
Physicochemical and Pharmacological Properties
Limited experimental data are available for direct comparison, but inferences can be drawn from structural features:
Lipophilicity :
- The hydroxyl group at position 2 may improve aqueous solubility through hydrogen bonding.
Bioactivity :
- Dihydropyridine derivatives are known for calcium channel antagonism. The target’s hydroxyl group could mimic the nitro group in nifedipine, facilitating receptor interaction .
- The sulfanyl-linked ethoxyphenyl amide may confer selectivity for specific isoforms of calcium channels, as seen in analogs with para-substituted phenyl groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous 1,4-dihydropyridines typically involves multicomponent reactions (e.g., Hantzsch-type condensation) under reflux conditions using polar aprotic solvents like DMF or ethanol. Optimization can employ Design of Experiments (DoE) to assess variables such as temperature, catalyst loading, and stoichiometry. For example, flow-chemistry approaches (as in diphenyldiazomethane synthesis) enable precise control over reaction parameters and scalability .
- Key Challenges : Managing steric hindrance from the 2-chlorophenyl and 4-ethoxyphenyl substituents requires careful selection of coupling agents and protecting groups.
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodology :
- X-ray crystallography : Single-crystal studies (e.g., as performed for methyl 5-(4-acetoxyphenyl) derivatives) confirm stereochemistry and hydrogen-bonding patterns. Parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .
- Spectroscopy : Use / NMR to verify substituent integration and for functional groups (e.g., carbonyl at ~1700 cm). LC-MS or HPLC (≥95% purity) is critical for assessing impurities .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via TLC or HPLC. Stabilizers like antioxidants (e.g., BHT) may be required for sulfanyl-containing moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Validate with free-energy perturbation (FEP) calculations.
- DFT studies : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and tautomerization tendencies, as seen in thieno[2,3-b]pyridine derivatives .
- Data Interpretation : Correlate docking scores (e.g., binding affinity ≤ -8 kcal/mol) with experimental IC values from enzyme assays .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodology :
- Meta-analysis : Compare results across assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects.
- Structural analogs : Synthesize derivatives (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate substituent-specific effects. Refer to SAR studies on similar dihydropyridines .
- Case Study : Inconsistent IC values may arise from assay conditions (e.g., serum protein binding). Use surface plasmon resonance (SPR) to measure real-time interactions .
Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be enhanced?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
